![molecular formula C20H13Cl2N3O3 B3005582 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-93-8](/img/structure/B3005582.png)
1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core, which is a fused heterocyclic structure, substituted with a 2,4-dichlorobenzyl group and a nitro group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base, such as potassium carbonate, to form the intermediate 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[(2,4-dichlorobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Reduction: Formation of 1-[(2,4-dichlorobenzyl)oxy]-6-amino-2-phenyl-1H-1,3-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole exhibits various biological activities that make it a candidate for drug development:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines by interfering with cell cycle regulation and promoting reactive oxygen species (ROS) production .
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth and survival pathways, making it a target for cancer therapies .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Intermediate : The reaction of 2,4-dichlorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of potassium carbonate leads to the formation of an intermediate compound.
- Nitration : This intermediate is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield the final product .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various research settings:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased apoptosis rates .
- Mechanistic Insights : Further investigations revealed that the compound's nitro group undergoes bioreduction to form reactive intermediates that can damage cellular components, contributing to its anticancer effects .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for therapeutic applications beyond oncology:
Wirkmechanismus
The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The nitro group can also undergo bioreduction, generating reactive intermediates that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Shares the 2,4-dichlorobenzyl group but differs in the core structure.
4-[(3,4-dichlorobenzyl)oxy]benzaldehyde: Similar substituents but different core structure.
1-(2,4-dichlorobenzyl)-2-phenyl-1H-benzimidazole: Lacks the nitro group, affecting its chemical properties and reactivity.
Uniqueness
1-[(2,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is unique due to the combination of the benzimidazole core, the 2,4-dichlorobenzyl group, and the nitro group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biologische Aktivität
1-[(2,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzimidazole core substituted with a 2,4-dichlorobenzyl group and a nitro group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H13Cl2N3O3
- Molecular Weight : 414.24 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 601.1 °C (predicted)
- Acidity Constant (pKa) : 0.94 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that potentially damage cellular components.
- Cell Cycle Modulation : It is suggested that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these cell lines range from micromolar to nanomolar concentrations.
Case Studies and Experimental Findings
- Cytotoxicity Against MCF-7 Cells :
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that the compound inhibits key signaling pathways associated with cell survival and proliferation.
- Comparative Studies :
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-15-7-6-14(17(22)10-15)12-28-24-19-11-16(25(26)27)8-9-18(19)23-20(24)13-4-2-1-3-5-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKKRRBIBMIKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.